4-(Cyclopropylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane
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Overview
Description
4-(Cyclopropylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a heterocyclic compound featuring a thiazepane ring substituted with a cyclopropylsulfonyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the cyclopropylsulfonyl and furan groups through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazepane ring.
Scientific Research Applications
Chemistry
In chemistry, 4-(Cyclopropylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be studied for its therapeutic potential. Researchers may explore its effects on various biological pathways and its potential to treat diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets and modulate their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Cyclopropylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane include other thiazepane derivatives with different substituents. Examples include:
- 4-(Methylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane
- 4-(Ethylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents The cyclopropylsulfonyl group and furan ring impart distinct chemical and biological properties that differentiate it from other thiazepane derivatives
Properties
IUPAC Name |
4-cyclopropylsulfonyl-7-(furan-2-yl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S2/c14-18(15,10-3-4-10)13-6-5-12(17-9-7-13)11-2-1-8-16-11/h1-2,8,10,12H,3-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZNCJDDRILXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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